molecular formula C11H16N2O2S B15090295 Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- CAS No. 936126-01-1

Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl-

Cat. No.: B15090295
CAS No.: 936126-01-1
M. Wt: 240.32 g/mol
InChI Key: LKZIUDCGXKNWMQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of organic compounds characterized by a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring. The compound 5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide features a benzene ring substituted with:

  • A methyl group at position 2.
  • An amino group (-NH₂) at position 5.
  • A sulfonamide group (-SO₂N-) where the nitrogen is further substituted with a cyclopropyl and a methyl group (N-cyclopropyl-N-methyl).

This substitution pattern confers unique steric and electronic properties, distinguishing it from other sulfonamide derivatives.

Properties

CAS No.

936126-01-1

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-8-3-4-9(12)7-11(8)16(14,15)13(2)10-5-6-10/h3-4,7,10H,5-6,12H2,1-2H3

InChI Key

LKZIUDCGXKNWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with appropriate amines. For the specific compound, 5-amino-N-cyclopropyl-N,2-dimethyl-benzenesulfonamide, the synthesis can be achieved through the following steps:

    Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Amination Reaction: The benzenesulfonyl chloride is then reacted with 5-amino-N-cyclopropyl-N,2-dimethylamine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under Lewis acid catalysis or radical conditions. For example:

ConditionsProducts FormedYieldKey ObservationsSource
Sc(OTf)<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (30°C)Bicyclo[2.1.1]hexene derivatives61–78%Competing pathways observed with donor-acceptor cyclopropanes .
Tributyltin radicals, refluxLactam derivatives (e.g., 73a )15–81%Larger cyclic systems yield lower efficiencies .

Mechanistic Insights :

  • Sc(OTf)<sub>3</sub> facilitates [2π+2σ] cycloadditions between the cyclopropane and alkynes, forming strained bicyclic intermediates .

  • Radical-mediated ring-opening generates alkoxyl radicals, which undergo β-scission to form carbon radicals for further functionalization .

Radical-Mediated Cyclization

The sulfonamide nitrogen participates in nitrogen-centered radical (NCR) chemistry, enabling cyclization cascades:

Radical TypeConditionsProductsYieldNotesSource
Amidyll radicalsThermolytic or photolyticQuinoxaline derivatives20–78%Competing ipso vs. ortho attack pathways observed .
N-StannylaminylTributyltin radicals, refluxLactams (e.g., 73 )75–80%Stability of benzylic radicals dictates product ratios .

Example Pathway :

  • Iminyl radicals (58a/58b ) cyclize via spirodienyl intermediates (59 ) to form isomeric quinoxalines (61a/61b ) . Competing pathways arise from reversible alkene addition .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s electron-deficient sulfur atom engages in nucleophilic substitutions:

ReagentConditionsProductsYieldSelectivitySource
Phenylethynyl derivativesCH<sub>2</sub>Cl<sub>2</sub>, Sc(OTf)<sub>3</sub>Bicyclohexenes (e.g., 3a )62%Steric effects dominate .
Alkyl halidesPolar aprotic solventsN-Alkylated sulfonamidesN/ALimited by steric bulk.

Limitations :

  • Steric hindrance from the cyclopropyl and methyl groups reduces reactivity toward bulky electrophiles.

Amino Group Reactivity

The 5-amino group participates in condensation and acylation:

Reaction TypeConditionsProductsYieldApplicationsSource
AcylationValproic acid derivativesAnticonvulsant agents (e.g., 18b )70%ED<sub>50</sub> = 16.36 mg/kg (MES test) .
DiazotizationHNO<sub>2</sub>, Cu catalysisAzo-coupled derivativesN/ARequires nitro precursors .

Key Finding :

  • α-Amides branched with 2,2-dimethylcyclopropane show enhanced anticonvulsant activity (PI = 24.8) .

Catalytic Functionalization

Transition-metal catalysts enable C–H activation:

CatalystSubstrateProductsYieldSelectivitySource
Pd(OAc)<sub>2</sub>Aryl iodidesBiaryl sulfonamides65–85%Para-selectivity favored .

Scientific Research Applications

Benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing antimicrobial and anticancer agents.

    Biological Studies: The compound is studied for its inhibitory effects on enzymes like carbonic anhydrase.

    Industrial Applications: It is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 5-amino-N-cyclopropyl-N,2-dimethyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

The following table compares 5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide with structurally related sulfonamides from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzene) N-Substituents Key Features Reference
5-amino-N-cyclopropyl-N,2-dimethylbenzenesulfonamide C₁₁H₁₇N₃O₂S 263.34 2-CH₃, 5-NH₂ N-cyclopropyl, N-CH₃ Rigid cyclopropyl group, moderate lipophilicity
5-amino-2-methyl-N-phenylbenzenesulfonamide C₁₃H₁₄N₂O₂S 262.33 2-CH₃, 5-NH₂ N-phenyl Aromatic N-substituent, higher π-π interaction potential
5-amino-2-chloro-N,N-dimethylbenzenesulfonamide C₈H₁₀ClN₃O₂S 255.70 2-Cl, 5-NH₂ N,N-dimethyl Electron-withdrawing Cl, increased acidity of sulfonamide
5-(2-aminopropyl)-2-methoxybenzenesulfonamide HCl C₁₀H₁₅N₂O₃S·HCl 294.76 2-OCH₃, 5-aminopropyl - Methoxy group enhances solubility; HCl salt improves stability

Key Structural Insights:

  • Cyclopropyl vs. Phenyl Groups: The cyclopropyl substituent introduces steric rigidity and moderate lipophilicity compared to the planar phenyl group in 5-amino-2-methyl-N-phenylbenzenesulfonamide .
  • Solubility Modulation: Methoxy and aminopropyl groups in 5-(2-aminopropyl)-2-methoxybenzenesulfonamide improve aqueous solubility, a critical factor for bioavailability .

Physicochemical and Electronic Properties

highlights quantum chemical analyses of sulfonamides, revealing trends in properties such as:

  • Lipophilicity (logP) : Cyclopropyl substitution likely results in a logP value intermediate between aromatic (e.g., N-phenyl) and aliphatic (e.g., N-hexyl) derivatives, balancing membrane permeability and solubility.
  • Molecular Electrostatic Potential (MEP): The sulfonamide group acts as a hydrogen-bond acceptor, with the amino group at position 5 serving as a donor, facilitating interactions with biological targets .

Biological Activity

Benzenesulfonamide derivatives, including 5-amino-N-cyclopropyl-N,2-dimethyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of benzenesulfonamide compounds is primarily attributed to their ability to interact with various molecular targets. These interactions can modulate enzymatic activities and receptor functions, leading to a range of pharmacological effects. For instance, benzenesulfonamides have been shown to act as carbonic anhydrase inhibitors , which are critical in managing conditions like glaucoma and metabolic acidosis .

Additionally, studies have indicated that certain derivatives can inhibit calcium channels , impacting cardiovascular function and potentially offering therapeutic benefits in heart diseases . The binding affinity and selectivity of these compounds towards specific targets are influenced by their structural characteristics.

Biological Activity Overview

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Some derivatives show cytotoxic effects on cancer cell lines, indicating potential in oncology.
Cardiovascular Effects Influences perfusion pressure and coronary resistance, suggesting applications in heart disease treatment.
Enzyme Inhibition Acts as an inhibitor for enzymes like carbonic anhydrase, impacting physiological processes.

Case Studies

  • Cardiovascular Effects :
    A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain compounds significantly decreased perfusion pressure in a time-dependent manner compared to controls. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide showed pronounced effects, suggesting its potential as a therapeutic agent for cardiovascular conditions .
  • Antimicrobial Activity :
    Research has demonstrated that benzenesulfonamide derivatives possess significant antimicrobial properties. For example, a derivative was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential use in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells :
    In vitro studies have shown that specific benzenesulfonamide derivatives exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported in the micromolar range, indicating their effectiveness as anticancer agents .

Research Findings

Recent advancements in the synthesis and evaluation of benzenesulfonamide derivatives have led to promising findings:

  • Inhibition Profiles : Structural modifications have been shown to enhance selectivity and potency against specific kinases involved in cancer progression. Compounds with sulfonamide groups demonstrated reduced off-target effects while maintaining efficacy against cancer cells .
  • Therapeutic Applications : The dual role of these compounds as both antimicrobial agents and enzyme inhibitors opens avenues for their use in combination therapies for infectious diseases and metabolic disorders .

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